Betulin 28-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

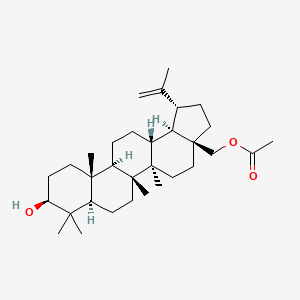

Betulin 28-acetate is a naturally occurring pentacyclic triterpenoid derived from betulin, which is found in the outer bark of birch trees (Betula species). This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound is a derivative of betulin, where the hydroxyl group at the C-28 position is acetylated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betulin 28-acetate can be synthesized through the acetylation of betulin. The process typically involves the reaction of betulin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves the extraction of betulin from birch bark, followed by its chemical modification. The extraction methods include vacuum sublimation, vacuum pyrolysis, supercritical extraction with carbon dioxide, and extraction with organic solvents . The extracted betulin is then acetylated using acetic anhydride and a suitable catalyst.

Análisis De Reacciones Químicas

Types of Reactions: Betulin 28-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of betulonic acid derivatives.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: Substitution reactions can produce various betulin derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor for the synthesis of other bioactive triterpenoids.

Biology:

- Exhibits anti-inflammatory and anti-viral activities, making it a candidate for therapeutic applications.

Medicine:

- Demonstrates significant anti-cancer properties by inducing apoptosis in cancer cells through the mitochondrial pathway .

- Potential use in the treatment of HIV due to its ability to inhibit viral replication.

Industry:

- Utilized in the development of cosmetics and skincare products due to its anti-inflammatory and skin-protective properties.

Mecanismo De Acción

The mechanism of action of betulin 28-acetate involves its interaction with various molecular targets and pathways. It exerts its anti-cancer effects by inducing apoptosis through the mitochondrial pathway. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death . Additionally, this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Comparación Con Compuestos Similares

Betulin 28-acetate is compared with other similar compounds such as betulin and betulinic acid:

Betulin:

- Found in large quantities in birch bark.

- Exhibits anti-inflammatory and anti-cancer properties.

- Used as a precursor for the synthesis of this compound.

Betulinic Acid:

- Obtained by the oxidation of betulin.

- Known for its potent anti-cancer activity by inducing apoptosis in cancer cells.

- Demonstrates anti-HIV and anti-inflammatory properties.

Uniqueness of this compound:

- The acetylation at the C-28 position enhances its solubility and bioavailability compared to betulin.

- Exhibits a broader spectrum of biological activities, making it a versatile compound for various applications.

Actividad Biológica

Betulin 28-acetate is a derivative of betulin, a pentacyclic triterpene primarily extracted from the bark of birch trees. The modification at the 28th carbon position with an acetate group enhances its solubility and biological activity, making it a compound of interest in pharmacological research. This article reviews the biological activities of this compound, including its anticancer, anti-inflammatory, and antiviral properties, supported by data tables and relevant case studies.

This compound (C29H46O3) has a molecular weight of 442.68 g/mol. The addition of the acetate group improves its pharmacokinetic properties, potentially increasing bioavailability compared to betulin.

| Compound | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|

| Betulin | 442.73 | Natural triterpene with various health benefits |

| Betulinic Acid | 456.73 | Exhibits anti-cancer and anti-inflammatory properties |

| This compound | 442.68 | Enhanced solubility and potential therapeutic effects |

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. In vitro studies demonstrate its efficacy against several human cancer cell lines:

- Breast Cancer (T47D) : Moderate antiproliferative activity with an IC50 value of approximately 35.51 µM .

- Colorectal Adenocarcinoma (SW707) : Exhibited significant growth inhibition .

- Leukemia (CCRF/CEM and P388) : Demonstrated cytotoxic effects, indicating potential as a chemotherapeutic agent .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines, revealing that it meets Veber’s rule for drug-likeness but violates Lipinski's rule due to its molecular weight . The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| T47D (Breast Cancer) | 35.51 |

| CCRF/CEM (Leukemia) | Not specified |

| SW707 (Colorectal) | Not specified |

| P388 (Murine Leukemia) | Not specified |

Anti-inflammatory Activity

Research indicates that betulin derivatives, including this compound, possess significant anti-inflammatory properties. They have been shown to reduce COX-2 activity and IL-6 secretion, which are critical mediators in inflammatory pathways .

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which plays a key role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Antiviral Activity

This compound has also been investigated for its antiviral properties. A notable study reported that it is a potent inhibitor of the Semliki Forest Virus (SFV), with an IC50 value of 12.1 µM, outperforming traditional antiviral agents like ribavirin .

Propiedades

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDHMMQVMNVWPV-VFUWXHBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.